(E)-methyl 2-(2-(bromomethyl)phenyl)-3-methoxyacrylate
Description
(E)-Methyl 2-(2-(bromomethyl)phenyl)-3-methoxyacrylate is an α,β-unsaturated ester featuring a bromomethyl-substituted phenyl group at the α-position and a methoxy group at the β-position. This compound serves as a critical intermediate in synthesizing strobilurin-based fungicides, a class of agrochemicals inspired by natural antifungal metabolites from fungi . Its synthesis typically involves bromination of precursor esters, as described in the preparation of intermediates for strobilurin analogues . The bromomethyl group enhances reactivity, enabling further functionalization in drug discovery and material science applications.
Structure
3D Structure
Properties
IUPAC Name |
methyl (E)-2-[2-(bromomethyl)phenyl]-3-methoxyprop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO3/c1-15-8-11(12(14)16-2)10-6-4-3-5-9(10)7-13/h3-6,8H,7H2,1-2H3/b11-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGUDGDSNHPKOLL-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=C(C1=CC=CC=C1CBr)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/C=C(\C1=CC=CC=C1CBr)/C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-methyl 2-(2-(bromomethyl)phenyl)-3-methoxyacrylate involves several steps. One common method includes the bromination of a precursor compound, followed by esterification and methoxylation. The bromination step typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent, often in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) under light or heat conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to improve yield and reduce environmental impact. For instance, the use of phase transfer catalysts can enhance reaction rates and simplify post-reaction processing . Additionally, the recycling of solvents and reagents is often employed to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: (E)-methyl 2-(2-(bromomethyl)phenyl)-3-methoxyacrylate undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction can yield alcohols or alkanes depending on the reducing agent used.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Products include substituted phenyl derivatives.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include alcohols or alkanes.
Scientific Research Applications
(E)-methyl 2-(2-(bromomethyl)phenyl)-3-methoxyacrylate is widely used in scientific research due to its reactivity and versatility. Some applications include:
Organic Synthesis: As an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Drug Development: Used in the development of novel drugs due to its ability to undergo diverse chemical transformations.
Material Science: Employed in the synthesis of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-methyl 2-(2-(bromomethyl)phenyl)-3-methoxyacrylate involves its interaction with molecular targets through its reactive bromomethyl group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The compound’s effects are mediated through pathways involving nucleophilic substitution and radical formation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Strobilurin Fungicides
Azoxystrobin (Methyl (E)-2-{2-[6-(2-Cyanophenoxy)pyrimidin-4-yloxy]phenyl}-3-methoxyacrylate)
- Structure: Replaces the bromomethyl group with a pyrimidin-4-yloxy moiety linked to a 2-cyanophenoxy group.
- Synthesis: Produced via Ullmann coupling of (E)-methyl 2-(2-hydroxyphenyl)-3-methoxyacrylate with 4,6-dichloropyrimidine, followed by reaction with 2-cyanophenol .
- Activity : Broad-spectrum fungicide inhibiting mitochondrial respiration in pathogens. EPA-registered for use on crops like stone fruits and nuts .
- Key Data: Property Azoxystrobin Target Compound Melting Point 116–117°C (crystalline form) Not reported Molecular Weight 403.4 g/mol ~299.1 g/mol (estimated) Bioactivity (EC₅₀) 0.1–1.0 ppm (vs.
Coumoxystrobin (Methyl (E)-2-[2-(3-Butyl-4-methyl-2-oxochromen-7-yloxy)methylphenyl]-3-methoxyacrylate)
Substituted Acrylate Esters with Varied Functional Groups
(E)-Methyl 2-Cyano-3-(2-methoxyphenyl)acrylate
- Structure: Substitutes bromomethyl with a cyano group and a methoxyphenyl moiety.
- Applications: Used in synthesizing 2-propenoylamides and propenoates with pharmacological relevance .
- Key Data : Syn-periplanar conformation across the C=C bond (torsion angle: 3.2°) .
(E)-Methyl 2-(2-((6-Chloropyrimidin-4-yl)oxy)phenyl)-3-methoxyacrylate
Physicochemical and Spectroscopic Comparisons
NMR Spectral Features
- Target Compound: Expected ¹H NMR signals for bromomethyl (δ ~4.7–5.0 ppm, singlet) and methoxy groups (δ ~3.8–3.9 ppm) based on analogues like methyl 2-(2-(bromomethyl)phenyl)-2-(methoxyimino)acetate .
- Azoxystrobin: Distinct ¹H NMR peaks for pyrimidine (δ 8.6 ppm) and cyanophenoxy (δ 7.8–7.9 ppm) groups .
Thermal Stability
- Bromomethyl derivatives may exhibit lower thermal stability compared to chlorinated or cyano-substituted analogues due to the lability of the C-Br bond .
Biological Activity
(E)-methyl 2-(2-(bromomethyl)phenyl)-3-methoxyacrylate is a compound that has garnered attention for its potential biological activities, particularly in the field of fungicides. This article aims to explore the biological activity of this compound, including its synthesis, structure-activity relationships (SAR), and specific case studies that highlight its efficacy against various pathogens.
Chemical Structure and Properties
This compound has the molecular formula and is characterized by a methoxyacrylate moiety and a bromomethyl group attached to a phenyl ring. The presence of these functional groups contributes to its biological activity.
Synthesis
The synthesis of this compound typically involves several steps, including the reaction of appropriate starting materials under controlled conditions. For instance, one method describes dissolving the compound in acetonitrile with potassium carbonate and refluxing it to yield the desired product .
Fungicidal Activity
Recent studies have demonstrated that this compound exhibits significant fungicidal activity. In particular, its effectiveness against Phytophthora oryzae has been highlighted. The compound was tested alongside commercial fungicides, revealing that it inhibited mycelium growth effectively at a concentration of 25 mg/L. The results showed over 80% inhibition in wild-type strains, indicating strong antifungal properties .
| Compound | Concentration (mg/L) | Inhibition (%) |
|---|---|---|
| This compound | 25 | >80 |
| Azoxystrobin | 25 | >90 |
| Fluxapyroxad | 25 | <50 |
Structure-Activity Relationships (SAR)
The structure-activity relationship studies indicate that modifications to the bromomethyl group and the methoxyacrylate backbone can significantly influence biological activity. For example, variations in substituents on the phenyl ring can enhance or reduce fungicidal activity against resistant strains .
Case Studies
- Fungicide Efficacy Against Resistant Strains : A study evaluated the efficacy of several fungicides, including this compound, against metalaxyl-resistant strains of Phytophthora capsici. The compound maintained substantial activity compared to other tested fungicides, suggesting its potential as an alternative treatment option in agricultural settings .
- Metabolic Studies : Research on the metabolic pathways of this compound revealed major metabolites formed during degradation in biological systems. Understanding these metabolites is crucial for assessing both efficacy and environmental impact .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for (E)-methyl 2-(2-(bromomethyl)phenyl)-3-methoxyacrylate, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via Horner–Wadsworth–Emmons (HWE) olefination or nucleophilic substitution. For example, reacting 2-(chloromethyl)phenyl precursors with methyl 3-methoxyacrylate derivatives in the presence of K₂CO₃ in DMF at 80°C for 8 hours achieves ~93% yield . Optimization includes solvent selection (DMF preferred for polar intermediates), base strength (K₂CO₃ vs. weaker bases), and temperature control to minimize side reactions. Evidence also highlights the use of bromomethyl intermediates for improved regioselectivity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what are the diagnostic spectral markers?
- Methodological Answer :
- ¹H NMR : Key signals include aromatic protons (δ 7.3–7.6 ppm), methoxy groups (δ 3.70–3.83 ppm), and acrylate vinyl protons (δ 6.8–7.1 ppm, coupling constant J = 7.5 Hz for E-isomer) .
- ¹³C NMR : Carbonyl (δ 168–170 ppm), methoxy (δ 51–55 ppm), and aromatic carbons (δ 124–136 ppm) confirm structure .
- IR : Strong C=O stretch (~1700 cm⁻¹) and C-Br absorption (~600 cm⁻¹) .
Q. How stable is this compound under varying pH and temperature conditions?
- Methodological Answer : Stability studies show hydrolysis resistance at pH 5–7 (20°C), but degradation occurs under acidic (pH < 4) or alkaline (pH > 8) conditions. Thermal stability is maintained up to 100°C, but prolonged heating (>24 hours at 80°C) leads to bromine displacement or ester cleavage . Storage recommendations: inert atmosphere, –20°C, and desiccated to prevent moisture-induced side reactions .
Q. What purification strategies resolve synthetic byproducts, and how are yields maximized?
- Methodological Answer :
- Flash Chromatography : Silica gel with cyclohexane/ethyl acetate gradients (9:1 → 7:3) removes polar impurities .
- Preparative HPLC : Reverse-phase C18 columns (acetonitrile/water) isolate non-polar derivatives with >95% purity .
- Crystallization : Ethanol/water mixtures (3:1) yield colorless crystals suitable for X-ray diffraction .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorination) enhance bioactivity, and what are the trade-offs in synthesis?
- Methodological Answer : Introducing fluorine at the phenyl ring (e.g., 2,4-difluoro substitution) increases acaricidal activity by 40% due to improved target binding (e.g., mitochondrial complex III inhibition). However, fluorinated precursors require anhydrous conditions and lower temperatures (–10°C) to prevent defluorination . Computational docking (e.g., AutoDock Vina) predicts binding affinity changes (ΔG = –9.2 kcal/mol for fluorinated vs. –8.1 kcal/mol for parent compound) .
Q. What are the environmental degradation pathways, and how do metabolites impact non-target organisms?
- Methodological Answer : Aerobic soil metabolism produces brominated phenols (via ester hydrolysis) and methoxyacrylic acid derivatives. LC-MS/MS analysis identifies half-lives (DT₅₀) of 15–30 days in loamy soils. Metabolites show moderate toxicity to aquatic invertebrates (LC₅₀ = 2.1 mg/L for Daphnia magna), necessitating ecotoxicological profiling .
Q. How can computational modeling predict reaction mechanisms or biological interactions?
- Methodological Answer :
- DFT Calculations : B3LYP/6-31G(d) models reveal transition-state energetics for HWE olefination (ΔG‡ = 28.5 kcal/mol) .
- Molecular Dynamics : Simulations (AMBER force field) show that bromine’s steric bulk stabilizes the E-isomer by 3.2 kcal/mol over the Z-isomer .
- QSAR Models : Hammett constants (σ⁺) correlate substituent effects on bioactivity (R² = 0.89) .
Q. What contradictions exist in reported bioactivity data, and how can they be resolved experimentally?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., 0.5 μM vs. 2.3 μM for fungal cytochrome bc₁ inhibition) arise from assay conditions (pH, temperature) or enzyme isoforms. Standardization using isothermal titration calorimetry (ITC) and recombinant proteins (e.g., S. cerevisiae cyt bc₁) resolves variability .
Q. How does the compound’s mode of action compare to natural strobilurins, and what resistance mechanisms are emerging?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
